1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
This compound features two piperazine moieties: one substituted with a phenyl group and the other with a pyrimidin-4-yl group, connected via an ethanone bridge. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(26-14-12-24(13-15-26)18-4-2-1-3-5-18)16-23-8-10-25(11-9-23)19-6-7-21-17-22-19/h1-7,17H,8-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNDPLCSZNUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylpiperazine with an appropriate pyrimidinyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in the treatment of neurological disorders and as an antitumor agent. This article explores the scientific research applications of this compound, supported by data tables and case studies.
Antipsychotic Activity
Research indicates that compounds structurally related to this compound exhibit antipsychotic properties. The piperazine moiety is known for its interaction with dopamine and serotonin receptors, which are crucial in the modulation of mood and cognition.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to the 5-HT2A receptor, suggesting potential use in treating schizophrenia and other mood disorders .
Antitumor Activity
The compound has also been investigated for its anticancer properties. Its structural similarity to known antitumor agents allows it to interfere with cancer cell proliferation.
Data Table: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| Similar Compound A | A549 (Lung Cancer) | 10.5 | Inhibition of cell cycle |
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Insights:
A recent paper highlighted that the compound could reduce oxidative stress markers in neuronal cells, indicating a protective mechanism against neurotoxicity .
Chemical Properties and Structure
The chemical formula for this compound is C22H30N6O. Its structure features two piperazine rings connected by an ethanone bridge, which is essential for its biological activity.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on Piperazine Moieties
Pyrimidinyl Positional Isomerism :
The target compound’s pyrimidin-4-yl group differs from analogs like 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (), which places pyrimidin-2-yl on a phenyl ring. Positional isomerism can influence binding affinity and selectivity, as pyrimidin-4-yl may offer distinct hydrogen-bonding interactions compared to pyrimidin-2-yl .Aromatic Substituent Modifications :
- Electron-Withdrawing Groups : Compounds such as 1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () feature nitro groups, which enhance electrophilicity and may improve receptor binding.
- Halogenated Derivatives : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () demonstrates the impact of fluorinated and chlorinated substituents on lipophilicity and metabolic stability .
Linker Modifications
- Ethanone vs. Butanone Linkers: The ethanone bridge in the target compound contrasts with longer linkers, such as the butanone in 1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one ().
Heterocyclic Additions
- Thiophene and Pyrazole Incorporation :
Compounds like 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () and 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one () incorporate thiophene or pyrazole rings. These heterocycles can improve solubility and target specificity .
Data Table: Structural Comparison of Key Analogs
Biological Activity
1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, a compound featuring a complex piperazine and pyrimidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its interactions with neurotransmitter systems and its potential applications in treating various disorders.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.5 g/mol. The structure includes two piperazine rings and a pyrimidine moiety, contributing to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and pyrimidine intermediates. For example, a study highlighted the preparation of various piperazine-based ligands for dopamine receptors, which may provide insights into the synthesis pathways relevant to our compound .
Neurotransmitter Interaction
Research indicates that compounds structurally related to this compound exhibit significant interactions with serotonin (5-HT) receptors. A series of derivatives have shown potent serotonin reuptake inhibition, suggesting potential antidepressant properties . The most promising derivatives demonstrated stability in human liver microsomes and favorable pharmacokinetic profiles.
Antidepressant Activity
A specific derivative related to this compound was evaluated for its antidepressant effects. In vivo studies indicated that it could effectively antagonize serotonin depletion induced by p-chloroamphetamine in rat models, significantly reducing immobility times in forced swimming tests (FST) . This suggests that similar compounds may hold therapeutic promise for mood disorders.
Anticonvulsant Properties
Piperazine derivatives have also been noted for their anticonvulsant activities. Compounds structurally akin to our target have shown efficacy in various seizure models, indicating that modifications in the piperazine structure can enhance biological activity against seizures .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
